molecular formula C18H17ClFNO B2532511 (4-chlorophenyl)[4-(2-fluorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone CAS No. 338777-14-3

(4-chlorophenyl)[4-(2-fluorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone

Cat. No. B2532511
CAS RN: 338777-14-3
M. Wt: 317.79
InChI Key: LHJBCLDBYVWZGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-chlorophenyl)[4-(2-fluorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone, also known as 4-chloro-N-methyl-2-fluoro-1-pyrrol-3-yl-benzene-methanone, is a compound that has recently been studied for its potential applications in the field of synthetic organic chemistry. It is a highly versatile molecule due to its unique structure, which features both a phenyl ring and a pyrrol ring. The combination of these two rings provides a wide range of possible reactions, making this compound a useful tool for synthetic organic chemists.

properties

IUPAC Name

(4-chlorophenyl)-[4-(2-fluorophenyl)-1-methylpyrrolidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNO/c1-21-10-15(14-4-2-3-5-17(14)20)16(11-21)18(22)12-6-8-13(19)9-7-12/h2-9,15-16H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJBCLDBYVWZGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C(C1)C(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819581
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(4-chlorophenyl)[4-(2-fluorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone

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